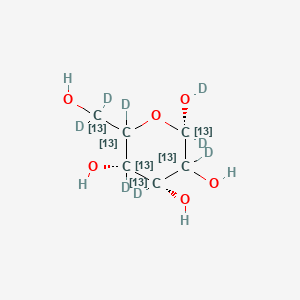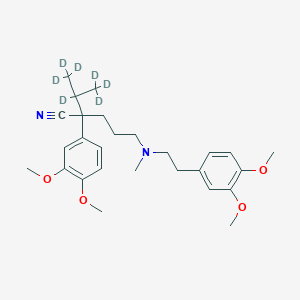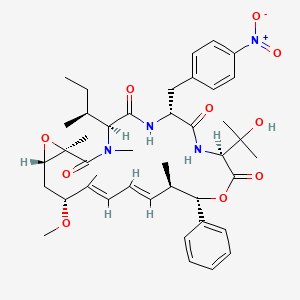
Anticancer agent 189
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 189 is a compound known for its potential in targeting cancer cells. It has shown promising results in preclinical studies, particularly in its ability to inhibit the growth of cancer cells by targeting specific molecular pathways. This compound is part of a broader class of anticancer agents that are being explored for their efficacy and safety in cancer treatment.
準備方法
The synthesis of Anticancer agent 189 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of a heterocyclic ring system, which is a common feature in many anticancer agents. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods focus on optimizing these conditions to achieve high yields and purity. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets the required standards .
化学反応の分析
Anticancer agent 189 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its anticancer properties. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound, which may exhibit improved efficacy or reduced toxicity .
科学的研究の応用
Anticancer agent 189 has been extensively studied for its applications in scientific research. In chemistry, it is used to explore new synthetic routes and reaction mechanisms. In biology, it serves as a tool to study cellular processes and molecular interactions. In medicine, it is being investigated for its potential to treat various types of cancer, including those that are resistant to conventional therapies. Additionally, it has applications in the pharmaceutical industry, where it is used in the development of new anticancer drugs .
作用機序
The mechanism of action of Anticancer agent 189 involves the inhibition of specific molecular targets within cancer cells. It primarily targets the AKT1 pathway, which plays a crucial role in cell survival and proliferation. By inhibiting this pathway, this compound induces apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth. The compound also affects other signaling pathways that are involved in cancer progression, making it a potent anticancer agent .
類似化合物との比較
Anticancer agent 189 is unique in its ability to target the AKT1 pathway specifically. Similar compounds include other AKT inhibitors, such as MK-2206 and GSK690693, which also target the same pathway but may differ in their efficacy and safety profiles. Compared to these compounds, this compound has shown a higher selectivity for cancer cells, reducing the risk of side effects on normal cells. This makes it a promising candidate for further development and clinical trials .
特性
分子式 |
C42H56N4O10 |
|---|---|
分子量 |
776.9 g/mol |
IUPAC名 |
(1R,4S,7R,10S,13S,14R,15E,17E,19R,21S)-4-[(2S)-butan-2-yl]-10-(2-hydroxypropan-2-yl)-19-methoxy-1,3,14,18-tetramethyl-7-[(4-nitrophenyl)methyl]-13-phenyl-12,22-dioxa-3,6,9-triazabicyclo[19.1.0]docosa-15,17-diene-2,5,8,11-tetrone |
InChI |
InChI=1S/C42H56N4O10/c1-10-25(2)34-38(48)43-31(23-28-19-21-30(22-20-28)46(52)53)37(47)44-36(41(5,6)51)39(49)55-35(29-17-12-11-13-18-29)27(4)16-14-15-26(3)32(54-9)24-33-42(7,56-33)40(50)45(34)8/h11-22,25,27,31-36,51H,10,23-24H2,1-9H3,(H,43,48)(H,44,47)/b16-14+,26-15+/t25-,27+,31+,32+,33-,34-,35-,36+,42+/m0/s1 |
InChIキー |
WMTGYLQKDXUGMD-KTFVFIRUSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)O[C@@H]([C@@H](/C=C/C=C(/[C@@H](C[C@H]2[C@@](O2)(C(=O)N1C)C)OC)\C)C)C3=CC=CC=C3)C(C)(C)O)CC4=CC=C(C=C4)[N+](=O)[O-] |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)OC(C(C=CC=C(C(CC2C(O2)(C(=O)N1C)C)OC)C)C)C3=CC=CC=C3)C(C)(C)O)CC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


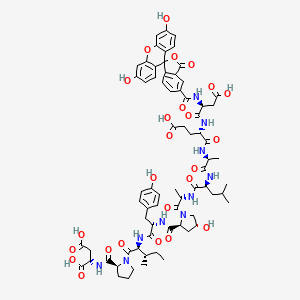

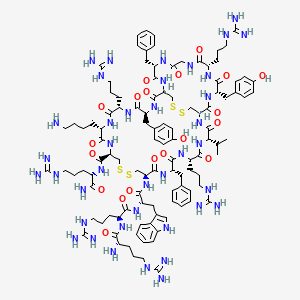

![(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15138346.png)
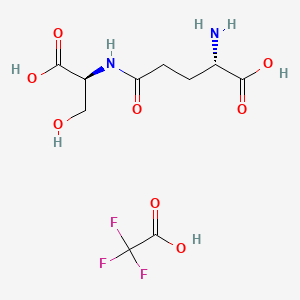
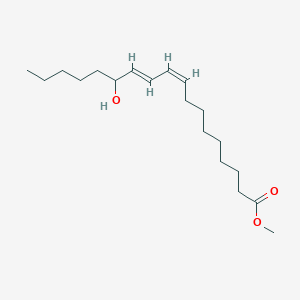

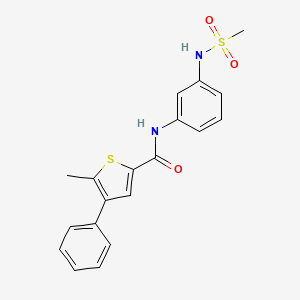
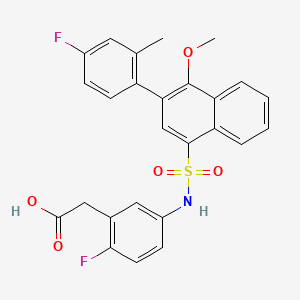
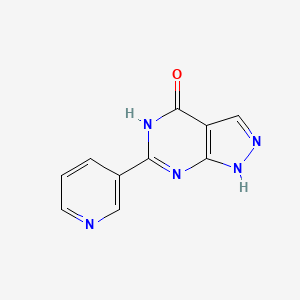
![N-(9-benzamido-32-chloro-52-hydroxy-7,14,20,27,38,45-hexaoxo-17,30,48-triazatridecacyclo[27.23.0.02,18.03,16.06,15.08,13.019,28.021,26.031,51.033,49.034,47.037,46.039,44]dopentaconta-1(52),2(18),3(16),4,6(15),8(13),9,11,19(28),21,23,25,29,31,33(49),34(47),35,37(46),39(44),40,42,50-docosaen-40-yl)benzamide](/img/structure/B15138387.png)
